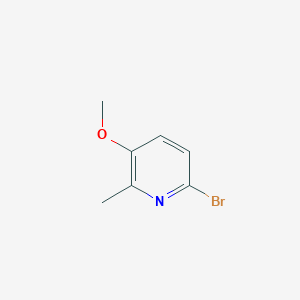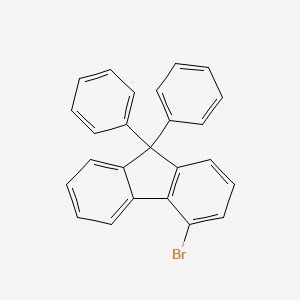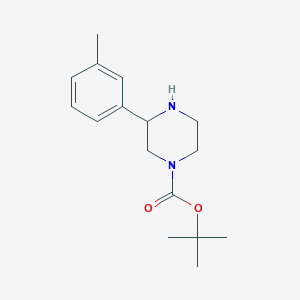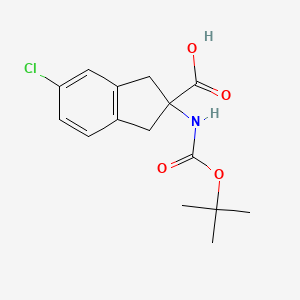
6-Bromo-3-methoxy-2-methylpyridine
Übersicht
Beschreibung
6-Bromo-3-methoxy-2-methylpyridine is a heterocyclic pyridine compound . It has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is also known by other names such as 6-Bromo-3-methoxy-2-methylpyridine and 850882-87-0 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methoxy-2-methylpyridine includes a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring . The InChI representation of the molecule isInChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-3-methoxy-2-methylpyridine include a molecular weight of 202.05 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 22.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Functionalization and Synthesis
Selective Bromination
The selective bromination of 2-methoxy-6-methylpyridine derivatives, closely related to 6-Bromo-3-methoxy-2-methylpyridine, facilitates the introduction of various electrophiles. This process is significant for developing pyridine derivatives with enhanced properties and functions (Gray, Konopski, & Langlois, 1994).
Synthesis of Dopamine and Serotonin Receptor Antagonists
A study details the efficient synthesis of a compound structurally related to 6-Bromo-3-methoxy-2-methylpyridine, which is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis method emphasizes the compound's potential in neuromodulation research (Hirokawa, Horikawa, & Kato, 2000).
Crystal Structure and Characterization
- X-ray Diffraction Analysis: X-ray diffraction studies of bromo-substituted Schiff bases, including compounds similar to 6-Bromo-3-methoxy-2-methylpyridine, reveal significant insights into their crystal structures. These structures exhibit unique hydrogen bonds and weak π-π interactions, crucial for understanding the physical properties and potential applications in materials science (Dong, Li, Meng, Zhou, & Ma, 2015).
Reactions and Transformations
- Reactivity Studies: Research on the reactivity of various bromo-derivatives of pyridine, similar to 6-Bromo-3-methoxy-2-methylpyridine, with potassium amide in liquid ammonia, provides valuable insights into substitution reactions and ring transformations. These reactions are pivotal in the synthesis of complex organic compounds and pharmaceuticals (Streef & Hertog, 2010).
Eigenschaften
IUPAC Name |
6-bromo-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBRRMYRFLDKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90827061 | |
| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylpyridine | |
CAS RN |
850882-87-0 | |
| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)



![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


